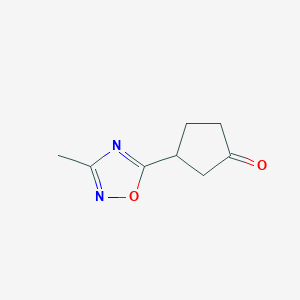![molecular formula C17H17N3O3S2 B2901101 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 895803-32-4](/img/structure/B2901101.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPTA, and it belongs to the family of sulfonamide compounds. EPTA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of EPTA involves its ability to inhibit the activity of certain enzymes, including carbonic anhydrases. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrases, EPTA disrupts these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit various biochemical and physiological effects, including anti-cancer properties, anti-inflammatory properties, and anti-angiogenic properties. Additionally, EPTA has been shown to inhibit the activity of carbonic anhydrases, leading to the disruption of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using EPTA in lab experiments is its ability to exhibit various biochemical and physiological effects. Additionally, EPTA is a relatively stable compound that can be easily synthesized in the lab. However, one of the limitations of using EPTA in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research involving EPTA. One potential area of research is the development of novel anti-cancer therapies based on EPTA. Additionally, further research is needed to understand the mechanism of action of EPTA and its potential applications in various fields, including drug discovery and development.
In conclusion, EPTA is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EPTA is a complex process that requires specialized equipment and expertise. EPTA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research. Further research is needed to understand the full potential of EPTA and its applications in various fields.
Méthodes De Synthèse
The synthesis of EPTA involves several steps, including the reaction of 6-ethoxypyridazine-3-carboxylic acid with thionyl chloride to form 6-ethoxypyridazin-3-yl chloride. The resulting compound is then reacted with 3-(5-methylthiophen-2-yl) aniline in the presence of a base to form EPTA. The synthesis of EPTA is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
EPTA has been used extensively in scientific research due to its potential applications in various fields. One of the primary areas of research involving EPTA is cancer research. EPTA has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, EPTA has been shown to inhibit the activity of certain enzymes that are involved in cancer progression.
Propriétés
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-23-16-9-8-15(18-19-16)13-5-4-6-14(11-13)20-25(21,22)17-10-7-12(2)24-17/h4-11,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKIYMMYLEPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2901020.png)



![2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2901026.png)

![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)





![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)